CI-943

Descripción general

Descripción

A diferencia de los antipsicóticos tradicionales, CI-943 no se une a los receptores de dopamina, lo que lo hace único en su clase . Ha mostrado resultados prometedores en estudios preclínicos, particularmente en la reducción de la locomoción espontánea y la inhibición de comportamientos compulsivos en modelos animales .

Métodos De Preparación

La síntesis de CI-943 implica varios pasos, comenzando con la preparación de la estructura central de imidazo[1,2-c]pirazolo[3,4-e]pirimidina. La ruta sintética generalmente incluye:

Formación de la estructura central: Esto involucra la ciclación de precursores apropiados en condiciones controladas.

Etilización y metilación: La introducción de grupos etilo y metilo se logra mediante reacciones de alquilación utilizando yoduro de etilo y yoduro de metilo, respectivamente.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para garantizar una alta pureza.

Análisis De Reacciones Químicas

CI-943 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el compuesto, lo que puede alterar sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes alquilantes como el yoduro de etilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

CI-943 ha sido ampliamente estudiado por sus posibles propiedades antipsicóticas. Ha demostrado eficacia en varios modelos animales de psicosis, reduciendo los comportamientos asociados con la esquizofrenia sin causar los efectos secundarios extrapiramidales que se observan comúnmente con los antagonistas de los receptores de dopamina . Además, this compound se ha investigado por sus efectos sobre los parámetros neuroquímicos relacionados con las neuronas de aminas biógenas en el cerebro .

En el campo de la biología, this compound se ha utilizado para estudiar el papel de la neurotensina, un neuropéptido que puede estar involucrado en sus efectos antipsicóticos En medicina, el mecanismo de acción único de this compound lo convierte en un candidato para el desarrollo de nuevos tratamientos para trastornos psicóticos

Mecanismo De Acción

El mecanismo de acción exacto de CI-943 no se comprende completamente. Se sabe que this compound no se une a los receptores de dopamina, lo que lo diferencia de los antipsicóticos tradicionales . En cambio, this compound parece aumentar la concentración de neurotensina en el núcleo accumbens y el caudado, lo que puede estar asociado con sus efectos antipsicóticos . La neurotensina es un neuropéptido que modula la señalización de dopamina y se ha visto implicada en la patofisiología de la esquizofrenia.

Comparación Con Compuestos Similares

CI-943 es único entre los agentes antipsicóticos debido a su falta de afinidad por los receptores de dopamina. Los compuestos similares incluyen:

Clozapina: Un antipsicótico atípico que también tiene un mecanismo de acción único pero sí se une a los receptores de dopamina.

Olanzapina: Otro antipsicótico atípico con un amplio perfil de receptores, incluidos los receptores de dopamina y serotonina.

Risperidona: Antipsicótico atípico que se dirige a los receptores de dopamina y serotonina.

En comparación con estos compuestos, la falta de unión a los receptores de dopamina de this compound reduce el riesgo de efectos secundarios extrapiramidales y discinesia tardía, lo que lo convierte en un candidato prometedor para su posterior desarrollo .

Actividad Biológica

CI-943, a compound with the chemical formula CHN, is primarily recognized for its potential as an antipsychotic agent. It has garnered attention in neuropharmacology due to its significant biological activity, particularly in modulating dopamine turnover and interacting with neurotensin receptors.

This compound exhibits its biological effects through several mechanisms:

- Dopamine Modulation : Studies indicate that this compound can accelerate dopamine turnover, which is crucial for its antipsychotic properties. Enhanced dopamine activity may help alleviate symptoms associated with psychotic disorders.

- Neurotensin Receptor Interaction : this compound has been shown to bind to neurotensin receptors, which are implicated in various neurological processes. This interaction suggests a role in modulating neurotransmitter systems beyond just dopaminergic pathways .

Antipsychotic Effects

Research has demonstrated that this compound possesses antipsychotic-like effects in various animal models. In particular, it has been noted for:

- Reduction of Hyperactivity : In rodent models, this compound administration resulted in a significant reduction of hyperactivity induced by psychostimulants, indicating its potential efficacy in managing symptoms of schizophrenia .

- Improvement in Cognitive Function : Some studies suggest that this compound may also enhance cognitive functions affected by psychosis, although further research is needed to clarify these effects .

Comparative Efficacy

In several studies comparing this compound to other antipsychotics, it has shown promising results:

| Compound | Efficacy | Notes |

|---|---|---|

| This compound | Moderate to High | Effective in reducing hyperactivity and improving cognition. |

| Clozapine | High | Gold standard but with more side effects. |

| Risperidone | Moderate | Effective but may cause extrapyramidal symptoms. |

Study 1: Neuropharmacological Assessment

A study conducted by Meltzer et al. evaluated the effects of this compound on dopamine neuronal activity. The findings indicated that this compound significantly modulated dopamine release in specific brain regions associated with psychosis. The study concluded that the compound's ability to enhance dopamine turnover could be beneficial for patients suffering from schizophrenia .

Study 2: Receptor Binding Affinity

Research focusing on the binding affinity of this compound to neurotensin receptors revealed that it binds with a higher affinity compared to traditional antipsychotics. This suggests that this compound may offer a unique mechanism of action that could complement existing therapies for psychotic disorders .

Propiedades

IUPAC Name |

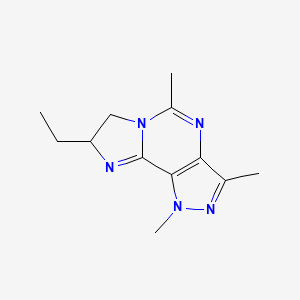

11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAVYALYCRERKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880064 | |

| Record name | (+/-)-CI 943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89239-35-0 | |

| Record name | CI 943 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089239350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-CI 943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CI-943 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUY06K900N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.